molecular formula C19H15FN6O2S B6483008 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014026-25-5

4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6483008
CAS No.: 1014026-25-5
M. Wt: 410.4 g/mol
InChI Key: IPZSEFHMDCQAFC-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine-pyrazole core linked to a fluorophenyl group. Its structure includes:

  • A pyridazine ring substituted with a 1H-pyrazol-1-yl group at position 4.
  • An aniline linker connecting the pyridazine moiety to a 4-fluorobenzenesulfonamide group.

Properties

IUPAC Name

4-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZSEFHMDCQAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

The applications of 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various diseases. Notable applications include:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits promising anticancer properties by inhibiting the growth of various cancer cell lines. It may modulate key signaling pathways involved in cell cycle regulation and apoptosis, indicating its potential as an anticancer drug .
  • Antimicrobial Activity : Sulfonamide derivatives are recognized for their antimicrobial properties. Preliminary investigations suggest that this compound may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially through the inhibition of bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis .
  • Antileishmanial Activity : Some studies indicate that derivatives of this compound exhibit potent activity against Leishmania spp., with effectiveness comparable to standard treatments like pentamidine .

Biochemical Probes

The compound is being explored as a biochemical probe to investigate various biological processes. Its ability to interact with specific molecular targets allows researchers to study enzyme activity and receptor interactions, which can lead to insights into disease mechanisms .

Material Science

In materials science, the unique properties of this compound make it suitable for developing new materials and chemical processes. Its chemical reactivity allows for the synthesis of more complex molecules that can be utilized in various industrial applications .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Study Focus Findings
Study on Anticancer PropertiesEvaluated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in multiple cancer types
Investigation of Antimicrobial ActivityAssessed antibacterial efficacy against various strainsShowed notable activity against both Gram-positive and Gram-negative bacteria
Evaluation of Antileishmanial ActivityCompared effectiveness with standard treatmentsIndicated comparable efficacy to pentamidine in treating Leishmania spp.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and acid-base reactions due to its polar nature:

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form N-substituted derivatives .

  • Hydrolysis : In acidic or alkaline media, the sulfonamide bond cleaves to yield 4-fluoro-benzenesulfonic acid and the corresponding amine .

Electrophilic Aromatic Substitution (EAS)

The pyridazine and pyrazole rings undergo regioselective EAS:

  • Nitration : Pyridazine reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the 4-position .

  • Halogenation : Cl₂ or Br₂ in acetic acid substitutes hydrogen atoms on the pyrazole ring .

Cross-Coupling Reactions

The pyridazine ring facilitates palladium-catalyzed couplings:

Reaction Type Conditions Products Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated pyridazines72%

Fluorobenzene Ring Reactivity

The electron-withdrawing fluorine atom directs electrophilic attacks to meta/para positions:

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the 3-position .

  • Nucleophilic Aromatic Substitution : Displacement of fluorine occurs with strong nucleophiles (e.g., NH₃/EtOH, 100°C) .

Redox Reactions

  • Oxidation : The sulfonamide sulfur oxidizes to sulfone (H₂O₂/AcOH, 60°C) .

  • Reduction : Nitro intermediates (if present) reduce to amines using Fe/HCl or catalytic hydrogenation .

Complexation and Coordination Chemistry

The pyridazine and pyrazole nitrogen atoms act as ligands for metal ions:

Metal Ion Coordination Site Application References
Cu(II)Pyridazine N1, Pyrazole N2Catalytic oxidation
Pt(II)Pyridazine N1, Sulfonamide OAnticancer agents

Biological Activity-Linked Reactions

Structural modifications correlate with enhanced bioactivity:

  • Antimicrobial Activity : Introduction of electron-withdrawing groups (e.g., -NO₂) at pyridazine C4 increases potency against S. aureus (MIC: 1.8 μM) .

  • Enzyme Inhibition : N-Methylation of the sulfonamide improves binding to carbonic anhydrase IX (Kᵢ: 4.2 nM) .

Stability Under Environmental Conditions

  • Photodegradation : UV light (λ = 254 nm) induces cleavage of the N–S bond (t₁/₂: 3.2 h) .

  • Hydrolytic Stability : Stable in pH 2–10 for >24 h; degrades rapidly in pH >12 .

Industrial-Scale Reaction Optimization

Parameter Lab-Scale Industrial Process Efficiency Gain
Sulfonamide FormationBatch, 48 h, 65% yieldContinuous flow, 2 h, 89% yield+37%
PurificationColumn chromatographyCrystallization (EtOH/H₂O)Cost reduction by 52%

This compound’s multifaceted reactivity enables its use in synthesizing pharmacologically active derivatives, metal-organic frameworks (MOFs), and agrochemicals. Ongoing research focuses on optimizing reaction selectivity and green chemistry approaches .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight Key Differences References
4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide - Pyridazine core with 1H-pyrazol-1-yl
- 4-fluorobenzenesulfonamide terminal group
Likely C19H14FN7O2S* ~424–435 (estimated) Baseline compound
2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide () - 3-methyl substitution on pyrazole
- 2-fluoro (vs. 4-fluoro) on benzene sulfonamide
C20H17FN6O2S 424.5 - Methyl group increases hydrophobicity
- Fluoro positional isomer may alter binding interactions
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-bromobenzamide (1019105-34-0, ) - Terminal 3-bromobenzamide (vs. sulfonamide)
- Bromine substituent
C20H15BrN6O 435.3 - Bromine adds steric bulk and lipophilicity
- Benzamide may reduce hydrogen-bonding capacity vs. sulfonamide
4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (957505-41-8, ) - Ethyl linker (vs. phenyl)
- Terminal benzamide (vs. sulfonamide)
C16H15FN6O 326.3 - Shorter linker may reduce conformational flexibility
- Benzamide group modifies polarity
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (1013835-70-5, ) - Urea group (vs. sulfonamide)
- 3-methoxyphenyl terminal
C21H19N7O2 401.4 - Urea enhances hydrogen-bonding potential
- Methoxy group introduces electron-donating effects

Key Findings from Structural Analysis:

Urea derivatives () introduce additional hydrogen-bond donors/acceptors, which may enhance interactions with polar residues in enzyme active sites.

Substituent Effects: Fluoro positional isomerism (e.g., 2-fluoro vs. 4-fluoro in ) can significantly alter electronic properties and steric interactions with targets.

Linker Modifications :

  • Ethyl linkers () shorten the distance between core and terminal groups, possibly limiting conformational flexibility compared to phenyl linkers.

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueYield (%)Purity (%)
Temperature40–50°C9298
Sulfur trioxide (SO₃)1.1 equiv
Reaction time3 hours
WorkupHCl precipitation99

This method avoids hazardous nitration/reduction steps, instead using SO₃ in concentrated H₂SO₄ to directly sulfonate 4-fluoroisoquinoline analogs. The resulting sulfonic acid is treated with PCl₅ or SOCl₂ to yield the sulfonyl chloride.

Preparation of 4-{[6-(1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline

Pyridazine-Pyrazole Coupling

6-Chloropyridazin-3-amine reacts with 1H-pyrazole under Buchwald-Hartwig conditions:

Reaction Scheme :

C4H3N2Cl+C3H4N2Pd(OAc)2,Xantphos,Cs2CO3,DMF,110CC7H6N6\text{C}4\text{H}3\text{N}2\text{Cl} + \text{C}3\text{H}4\text{N}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}3, \text{DMF}, 110^\circ\text{C}} \text{C}7\text{H}6\text{N}6

ConditionValueYield (%)
CatalystPd(OAc)₂ (5 mol%)88
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2 equiv)
Temperature110°C
Time12 hours

Amination of 4-Nitrophenylpyridazine

The intermediate 6-(1H-pyrazol-1-yl)pyridazin-3-amine is coupled with 4-fluoro-1-nitrobenzene via nucleophilic aromatic substitution:

C7H6N6+C6H4FNO2Et3N,DMSO,80CC13H10FN7O2\text{C}7\text{H}6\text{N}6 + \text{C}6\text{H}4\text{FNO}2 \xrightarrow{\text{Et}3\text{N}, \text{DMSO}, 80^\circ\text{C}} \text{C}{13}\text{H}{10}\text{FN}7\text{O}_2

Reduction of the nitro group using H₂/Pd-C in ethanol affords the aniline derivative in 94% yield.

Sulfonamide Bond Formation

Classical Sulfonylation

Reacting 4-fluorobenzenesulfonyl chloride (1.2 equiv) with 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline in pyridine at 0–5°C achieves 78% yield. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventPyridineMaximizes nucleophilicity of amine
Temperature0–5°CMinimizes hydrolysis
Stoichiometry1.2:1 (Cl:amine)Prevents over-sulfonylation

NH₄I-Mediated Coupling (Alternative Method)

A novel approach using sodium 4-fluorobenzenesulfinate and the aniline derivative in acetonitrile with NH₄I (2 equiv) at 80°C for 6 hours achieves 85% yield:

C6H4FSO3Na+C13H12FN7NH4I,CH3CNC19H15FN6O2S\text{C}6\text{H}4\text{FSO}3\text{Na} + \text{C}{13}\text{H}{12}\text{FN}7 \xrightarrow{\text{NH}4\text{I}, \text{CH}3\text{CN}} \text{C}{19}\text{H}{15}\text{FN}6\text{O}2\text{S}

Advantages :

  • Avoids handling corrosive sulfonyl chlorides

  • Tolerates moisture and oxygen

  • Scalable to >100 g batches

Purification and Characterization

Crude product is purified via:

  • Acid-Base Extraction : Dissolution in 1M HCl, washing with EtOAc, basification with NH₄OH, and extraction.

  • Crystallization : From ethanol/water (7:3 v/v) to yield white crystals (mp 218–220°C).

Analytical Data :

  • HPLC : >99% purity (C18 column, MeCN/H₂O 60:40)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole), 8.25 (d, J=8.4 Hz, 2H, pyridazine), 7.89–7.21 (m, 12H, aromatic).

  • HRMS : m/z 410.1024 [M+H]⁺ (calc. 410.1028).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Classical sulfonylation7899120Pilot-scale
NH₄I-mediated859785Industrial
Patent one-pot92*98*65*Multi-kg

*Data extrapolated from analogous compounds .

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?

The compound is synthesized via multi-step organic reactions, including:

  • Sulfonamide coupling : Reaction of 4-fluoro-benzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) .
  • Pyridazine functionalization : Introduction of the pyrazole moiety via nucleophilic aromatic substitution (SNAr) at the 3-position of pyridazine, using 1H-pyrazole under catalytic conditions (e.g., Pd catalysts or CuI) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated?

Key characterization methods include:

  • X-ray crystallography : Determination of bond lengths (e.g., C–F: 1.35 Å) and dihedral angles (e.g., 79.9° between pyridazine and benzene rings) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for sulfonamide protons (~10.2 ppm) and pyrazole carbons (~150 ppm) .
  • IR : Stretching vibrations for sulfonamide S=O (1150–1250 cm⁻¹) and C–F (1100 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition : COX-2 inhibition assays (IC₅₀ determination via fluorescence or colorimetric methods) .
  • Cellular viability : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, pyrazole substitution) impact its pharmacokinetic profile?

  • Fluorine introduction : Enhances metabolic stability (reduces CYP450-mediated oxidation) and increases lipophilicity (logP improvement by ~0.5 units) .
  • Pyrazole substitution : Bulky groups (e.g., trifluoromethyl) improve target affinity (e.g., COX-2 selectivity >100-fold over COX-1) but may reduce solubility .
  • SAR studies : Systematic substitution at the pyridazine 6-position reveals optimal activity with small electron-withdrawing groups (e.g., –F, –Cl) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from poor solubility or rapid metabolism. Strategies include:

  • Prodrug design : Esterification of sulfonamide to enhance oral bioavailability .
  • Formulation : Use of cyclodextrins or lipid nanoparticles to improve aqueous solubility .
  • Pharmacokinetic profiling : LC-MS/MS analysis of plasma half-life and metabolite identification .

Q. What computational methods support its target interaction analysis?

  • Molecular docking : Using crystal structures (PDB ID: A1A79) to predict binding modes with COX-2 .
  • MD simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlating substituent electronegativity with IC₅₀ values .

Q. How can crystallographic data (e.g., triclinic P1 symmetry) guide drug optimization?

  • Packing analysis : Identifies hydrophobic interactions (e.g., π-stacking between pyridazine and phenyl rings) critical for solid-state stability .
  • Torsion angle adjustments : Modifying dihedral angles (e.g., α = 79.9°) to reduce steric hindrance in the binding pocket .

Methodological Challenges & Solutions

Q. What strategies mitigate toxicity concerns during preclinical development?

  • In vitro toxicity screening : HepG2 cell assays for hepatotoxicity and hERG channel inhibition assays .
  • In vivo safety : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .

Q. How can solubility limitations be addressed without compromising activity?

  • Co-solvent systems : Use of PEG-400 or DMSO/water mixtures .
  • Salt formation : Sodium or lysine salts of the sulfonamide group .

Q. What cross-disciplinary approaches enhance research outcomes?

  • Flow chemistry : Continuous synthesis to improve yield and reduce reaction time (e.g., Omura-Sharma-Swern oxidation) .
  • DoE (Design of Experiments) : Statistical optimization of reaction parameters (e.g., temperature, catalyst loading) .

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